![molecular formula C19H14N2O2S2 B376178 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 296899-20-2](/img/structure/B376178.png)
2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
The synthesis of 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors under specific conditions. For instance, the intermediate p-methoxyphenylamidine can undergo intramolecular cyclization via the attack of the more nucleophilic amidino secondary amine to the enamine function, generating the pyrimidine ring . Industrial production methods may involve microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promising anticancer properties by inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation . Additionally, the compound can induce apoptosis in cancer cells by activating caspase-3 and inhibiting endoplasmic reticulum stress .
Comparison with Similar Compounds
2-Mercapto-5-(4-methoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Triazole-pyrimidine hybrids: These compounds exhibit neuroprotective and anti-inflammatory properties, similar to this compound. The uniqueness of this compound lies in its specific substituents, which confer distinct pharmacological properties.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-14-9-7-12(8-10-14)15-11-25-17-16(15)18(22)21(19(24)20-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYJJZIJCUJECM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methoxybenzohydrazide](/img/structure/B376095.png)
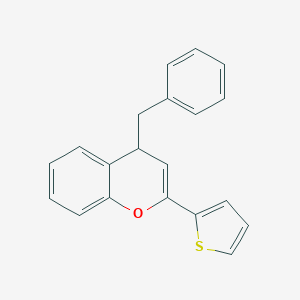
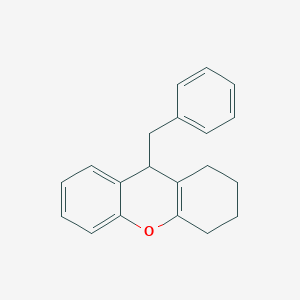
![4-(4-Bromophenyl)-2-[(2-iodobenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B376099.png)
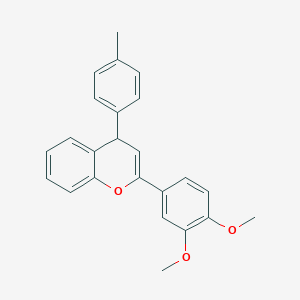
![1-(4-chlorophenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B376102.png)
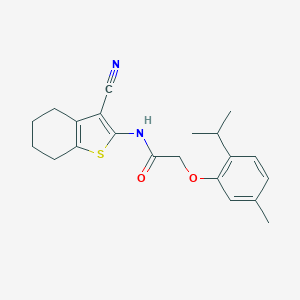
![4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B376104.png)
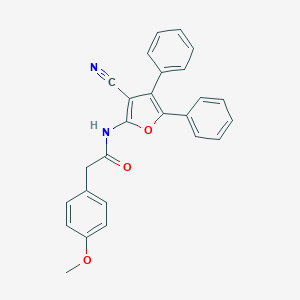
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[(1-phenylethylidene)amino]oxy}acetamide](/img/structure/B376108.png)
![ethyl [2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B376109.png)
![N-(3-cyano-4,5-diphenyl-2-furyl)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetamide](/img/structure/B376113.png)
![Ethyl 5-ethyl-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B376117.png)
![Ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B376118.png)
